molecular formula C22H26N2O4 B2539700 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide CAS No. 946372-16-3

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide

Cat. No. B2539700
CAS RN: 946372-16-3
M. Wt: 382.46
InChI Key: GYNQOAKOYDZCBC-UHFFFAOYSA-N
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Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide, also known as IBTQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. IBTQ is a synthetic compound that has been synthesized using different methods. The compound has been found to have various biochemical and physiological effects, and its mechanism of action has been studied in detail.

Scientific Research Applications

Medical Imaging Applications

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide and its derivatives have been explored for their utility in Positron Emission Tomography (PET) imaging, particularly in assessing tumor proliferation. Dehdashti et al. (2013) investigated a compound closely related to the one , known as 18F-ISO-1, for imaging tumor proliferation in patients with various cancers. The study found significant correlations between tumor uptake of 18F-ISO-1 and proliferation markers, suggesting its potential in evaluating solid tumors' proliferative status (Dehdashti et al., 2013).

Synthetic Chemistry and Pharmacology

The compound has also been a focus in synthetic chemistry for its versatility in forming complex heterocyclic structures. Rakshit et al. (2011) described a Rh(III)-catalyzed oxidative olefination process using N-methoxybenzamides, which relates to the structural framework of the compound . This method highlights the compound's potential as a building block in synthesizing valuable tetrahydroisoquinolinone products, showcasing its versatility in organic synthesis (Rakshit et al., 2011).

Yoshida et al. (2014) developed a novel synthesis route for YM758 monophosphate, a derivative of the compound, showcasing its application in medicinal chemistry as an If channel inhibitor. This synthesis route is highlighted for its practicality and efficiency, avoiding the use of unstable intermediates and extensive purification processes, which could be beneficial for large-scale production (Yoshida et al., 2014).

Umehara et al. (2009) identified metabolites of a similar compound in human urine, plasma, and feces, providing insight into its metabolic pathways and the potential for renal and hepatic excretion via transporter-mediated processes. This research contributes to understanding the pharmacokinetics and safety profile of such compounds, which is crucial for their development as therapeutic agents (Umehara et al., 2009).

properties

IUPAC Name

3,5-dimethoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-14(2)13-24-20-7-6-17(9-15(20)5-8-21(24)25)23-22(26)16-10-18(27-3)12-19(11-16)28-4/h6-7,9-12,14H,5,8,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNQOAKOYDZCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide

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